molecular formula C12H10O2S B1305090 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde CAS No. 38401-67-1

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Cat. No. B1305090
CAS RN: 38401-67-1
M. Wt: 218.27 g/mol
InChI Key: ODLOZSNXTQAWGQ-UHFFFAOYSA-N
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Patent
US08598359B2

Procedure details

The title compound was prepared from 5-bromo-thiophene-2-carbaldehyde (2.0 g, 10.5 mmol) and (4-methoxyphenyl) boronic acid (1.6 g, 11 mmol) using the procedure of Example 159, step 1 with 82% yield (1.9 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
1.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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